molecular formula C17H16BrNO2 B2761495 1-[(4-Bromo-2-methylphenoxy)acetyl]indoline CAS No. 434305-83-6

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline

Katalognummer B2761495
CAS-Nummer: 434305-83-6
Molekulargewicht: 346.224
InChI-Schlüssel: ZDGWFSYJFZKSNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-[(4-Bromo-2-methylphenoxy)acetyl]indoline” is a chemical compound with the molecular formula C17H16BrNO2 . It is a type of indole derivative .


Synthesis Analysis

Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activities .


Molecular Structure Analysis

The molecular structure of “1-[(4-Bromo-2-methylphenoxy)acetyl]indoline” consists of a bromo-methylphenoxy group attached to an acetylindoline group . The molecular weight of this compound is 346.224.


Chemical Reactions Analysis

The synthesis of indole derivatives involves various chemical reactions. For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .

Wissenschaftliche Forschungsanwendungen

Metabolomic Markers for Autism Spectrum Disorder

Recent advancements in metabolomics have suggested potential diagnostic markers for autism spectrum disorder (ASD), including the identification of various metabolites through ultra-high performance liquid chromatography-tandem triple quadrupole mass spectrometry. Among these, indole-3-acetic acid and indoxyl sulfate, related to gut bacteria metabolism, were found to be elevated in patients with ASD. This discovery points towards the gut-brain axis's role in ASD and highlights the potential of metabolomic markers in diagnosing and understanding ASD's underlying mechanisms (Olešová et al., 2020).

Metabolic Footprint of Diabetes in an Epidemiological Setting

In a multiplatform metabolomics study, researchers investigated the metabolic footprint of diabetes in a population-based setting. The study utilized nuclear magnetic resonance and tandem mass spectrometry to analyze blood samples, identifying various metabolites associated with diabetes. Indoxyl sulfate, among others, was highlighted as a metabolic marker, suggesting its role in the complex metabolic alterations observed in diabetic patients. This research underscores the importance of metabolomics in elucidating diabetes's metabolic pathways and identifying potential targets for intervention (Suhre et al., 2010).

Environmental Exposures and Endocrine Disruption

The prevalence of endocrine-disrupting compounds in the environment and their potential impact on human health has been a growing concern. Studies have identified various phenolic halogenated compounds (PHCs), including brominated and chlorinated derivatives, in human plasma. These compounds, such as indoxyl sulfate, have been associated with endocrine disruption and other adverse health effects. The research highlights the need for understanding the environmental exposures to these compounds and their implications for human health (Hovander et al., 2002).

Chronic Kidney Disease and Uremic Toxins

Chronic kidney disease (CKD) involves the accumulation of uremic toxins, such as indoxyl sulfate, which exacerbate the disease's progression and contribute to cardiovascular risk. Research has focused on understanding the mechanisms by which these toxins induce endothelial dysfunction and oxidative stress. Findings suggest that interventions aimed at reducing the levels of these toxins could improve outcomes in CKD patients by alleviating endothelial dysfunction and reducing cardiovascular risk (Yu et al., 2011).

Eigenschaften

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12-10-14(18)6-7-16(12)21-11-17(20)19-9-8-13-4-2-3-5-15(13)19/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGWFSYJFZKSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2-methylphenoxy)acetyl]indoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.